molecular formula C11H9N3O B2380154 3-Cyano-N-methyl-1H-indole-7-carboxamide CAS No. 2172561-34-9

3-Cyano-N-methyl-1H-indole-7-carboxamide

Cat. No.: B2380154
CAS No.: 2172561-34-9
M. Wt: 199.213
InChI Key: HEFLJUQWVQDEQD-UHFFFAOYSA-N
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Description

3-Cyano-N-methyl-1H-indole-7-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a cyano group at the third position, a methyl group at the nitrogen atom, and a carboxamide group at the seventh position of the indole ring. The molecular formula is C11H9N3O, and it has a molecular weight of 199.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-N-methyl-1H-indole-7-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Cyano-N-methyl-1H-indole-7-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to interact with various biological targets, including enzymes and receptors .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and dyes. Its structural features allow for the design of molecules with specific properties and functions .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-N-methyl-1H-indole-7-carboxamide is unique due to the presence of all three functional groups (cyano, N-methyl, and carboxamide) on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyano-N-methyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFLJUQWVQDEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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